molecular formula C6H6Cl2O B055521 2,3-Dichloro-2-cyclohexen-1-one CAS No. 120569-12-2

2,3-Dichloro-2-cyclohexen-1-one

Cat. No. B055521
M. Wt: 165.01 g/mol
InChI Key: BBPUUURAUQGTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-2-cyclohexen-1-one, also known as DCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic enone that is synthesized through a variety of methods, and has been found to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one is not fully understood, but it is believed to involve the formation of covalent adducts with proteins and other biomolecules. This results in the inhibition of enzyme activity and modulation of ion channel function, which can have a wide range of downstream effects.

Biochemical And Physiological Effects

2,3-Dichloro-2-cyclohexen-1-one has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties, and has shown promise as a potential therapeutic agent for a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dichloro-2-cyclohexen-1-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and modulate the function of ion channels. This can be useful for studying the role of these biomolecules in various physiological processes. However, one limitation of using 2,3-Dichloro-2-cyclohexen-1-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,3-Dichloro-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for producing 2,3-Dichloro-2-cyclohexen-1-one, which could improve its purity and yield. Another area of interest is the development of new therapeutic applications for 2,3-Dichloro-2-cyclohexen-1-one, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one, which could lead to the development of new drugs and therapies.

Synthesis Methods

2,3-Dichloro-2-cyclohexen-1-one can be synthesized through a variety of methods, including the reaction of cyclohexanone with phosgene and thionyl chloride, or the reaction of 2,3-dichloro-1,3-butadiene with cyclohexanone. These methods result in the formation of a yellow crystalline solid with a melting point of 62-64°C.

Scientific Research Applications

2,3-Dichloro-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells.

properties

CAS RN

120569-12-2

Product Name

2,3-Dichloro-2-cyclohexen-1-one

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

2,3-dichlorocyclohex-2-en-1-one

InChI

InChI=1S/C6H6Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3H2

InChI Key

BBPUUURAUQGTAU-UHFFFAOYSA-N

SMILES

C1CC(=C(C(=O)C1)Cl)Cl

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)Cl

synonyms

2-Cyclohexen-1-one, 2,3-dichloro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.